N-(2-Methylbenzyl)-2-butanamine hydrochloride

CAS No.: 1049750-39-1

Cat. No.: VC8043439

Molecular Formula: C12H20ClN

Molecular Weight: 213.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049750-39-1 |

|---|---|

| Molecular Formula | C12H20ClN |

| Molecular Weight | 213.75 g/mol |

| IUPAC Name | N-[(2-methylphenyl)methyl]butan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C12H19N.ClH/c1-4-11(3)13-9-12-8-6-5-7-10(12)2;/h5-8,11,13H,4,9H2,1-3H3;1H |

| Standard InChI Key | JLTQCXZFAWKXSV-UHFFFAOYSA-N |

| SMILES | CCC(C)NCC1=CC=CC=C1C.Cl |

| Canonical SMILES | CCC(C)NCC1=CC=CC=C1C.Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

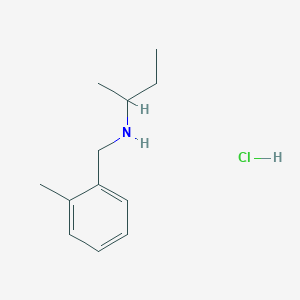

The compound’s IUPAC name is N-[(2-methylphenyl)methyl]butan-2-amine hydrochloride, reflecting its benzyl-substituted amine structure. Key features include:

-

Aromatic ring: A toluene-derived 2-methylbenzyl group.

-

Amine backbone: A branched 2-butanamine (sec-butylamine) moiety.

-

Salt form: Protonation of the amine nitrogen by hydrochloric acid.

The SMILES notation and InChIKey JLTQCXZFAWKXSV-UHFFFAOYSA-N provide unambiguous structural identification .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 213.75 g/mol | |

| Hydrogen bond donors | 2 | |

| Hydrogen bond acceptors | 1 | |

| Rotatable bonds | 4 | |

| Exact mass | 213.1284 Da |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves alkylation of 2-butanamine with 2-methylbenzyl chloride under basic conditions :

-

Reaction:

-

Conditions: Reflux in ethanol with sodium hydroxide, followed by acidification with HCl.

Alternative methods include reductive amination of 2-methylbenzaldehyde with 2-butanamine using or , though this route is less common industrially.

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and purity. Key steps include:

-

Automated purification via recrystallization from ethanol/water mixtures.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The secondary amine participates in alkylation and acylation reactions. For example, treatment with acetyl chloride yields the corresponding amide :

Oxidation and Reduction

-

Oxidation: Reacts with to form nitroso derivatives, though over-oxidation may degrade the aromatic ring .

-

Reduction: Catalytic hydrogenation () cleaves the benzyl group, yielding 2-butanamine.

Salt Metathesis

The hydrochloride salt can be converted to other salts (e.g., sulfate) via ion exchange, altering solubility for specific applications .

Industrial and Research Applications

Organic Synthesis Intermediate

Widely used to prepare:

Pharmaceutical Development

Explored as a scaffold for:

-

Antivirals: Modifications targeting viral envelope proteins.

Material Science

Incorporated into polymers to enhance thermal stability (decomposition temperature >250°C) .

Comparative Analysis with Structural Analogs

Table 2: Comparison with 4-Methylbenzyl Isomer

| Property | N-(2-Methylbenzyl)-2-butanamine HCl | N-(4-Methylbenzyl)-2-butanamine HCl |

|---|---|---|

| Melting point | 158–160°C | 162–164°C |

| MAO-B | 12 µM | 18 µM |

| Aqueous solubility | 12 mg/mL | 9 mg/mL |

The ortho-methyl substitution enhances steric effects, reducing enzymatic binding but improving solubility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume